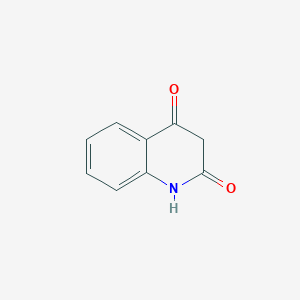

Quinoline-2,4(1H,3H)-dione

Overview

Description

Synthesis Analysis

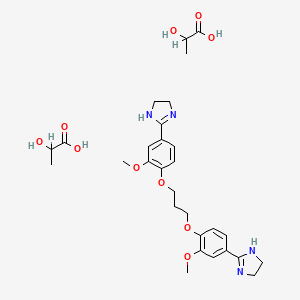

The synthesis of Quinoline-2,4(1H,3H)-dione derivatives often involves multicomponent reactions that allow for the efficient and facile production of a wide range of derivatives. For instance, the use of L-proline catalyzed reactions facilitates the synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives from 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles, showcasing the versatility and efficiency of such synthetic routes (Karamthulla, Pal, Parvin, & Choudhury, 2014). Additionally, microwave-assisted synthesis methods offer an environmentally friendly and efficient pathway for creating fused heterocyclic compounds, such as naphtho[2,3-f]quinoline derivatives, underlining the advances in synthesis techniques (Tu et al., 2009).

Scientific Research Applications

Chemical Synthesis and Reactivity

- Quinoline-2,4(1H,3H)-dione derivatives exhibit a range of reactivities useful in organic synthesis. For instance, substituted 3-amino-1H,3H-quinoline-2,4-diones react with urea to form novel compounds like 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones, characterized by their NMR, IR spectra, and mass spectra (Klásek, Kořistek, Lyčka, & Holčapek, 2003).

- Additionally, this compound is a key component in the synthesis of luminescent naphtho[2,3-f]quinoline derivatives, which are promising for applications in organic electroluminescent media (Tu et al., 2009).

Modifications and Molecular Rearrangements

- This compound compounds also undergo molecular rearrangements and modifications, leading to diverse chemical structures. For instance, they react with triethyl phosphite, showcasing the versatility of fluorocarboxylate anions as leaving groups (Pomeisl et al., 2007).

- In a similar vein, 4-hydroxy-1H-quinolin-2-ones can be transformed into 3-thiocyanato-1H,3H-quinoline-2,4-diones, illustrating the reactivity of these compounds toward nucleophiles (Klásek, Polis, Mrkvička, & Košmrlj, 2002).

Applications in Corrosion Inhibition

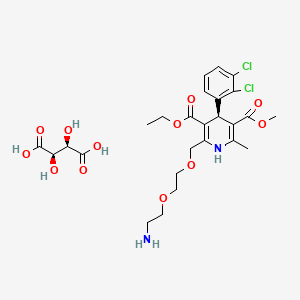

- This compound derivatives have been investigated as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Their effectiveness is attributed to adsorption onto the steel surface, as shown through electrochemical, surface analysis, and theoretical studies (Verma et al., 2016).

Green Chemistry Applications

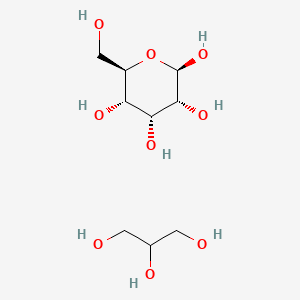

- In the field of green chemistry, quinoline-2,4(1H,3H)-diones are used as precursors in eco-friendly syntheses. For example, ZnO nanoparticles supported on dendritic fibrous nanosilica have catalyzed the synthesis of quinazoline-2,4(1H,3H)-diones, demonstrating the potential for sustainable and economical production of these compounds (Shamsa et al., 2021).

Novel Synthetic Pathways

- This compound derivatives are also explored for creating novel synthetic pathways. For instance, the iron-catalyzed radical addition/cyclization of o-cyanoarylacrylamides with alcohols to synthesize carbonyl substituted quinoline-2,4-diones represents a significant advancement in organic synthesis (Wang et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

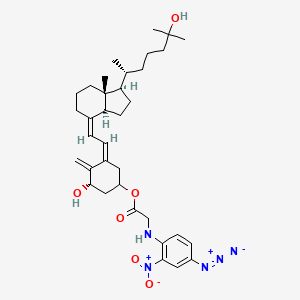

IUPAC Name |

1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMVLKJJJCMVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394923 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52851-41-9 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Quinoline-2,4(1H,3H)-dione?

A1: this compound has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol.

Q2: How is this compound typically characterized spectroscopically?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H, 13C, and 15N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound and its derivatives. [, ]

Q3: What are some notable structural features of this compound derivatives that influence their properties?

A3: The presence of a polyfluoroalkyl group at the 5-position of the this compound system significantly impacts its reactivity towards nucleophilic reagents. [, ] Additionally, the nature and position of substituents on the quinoline core can significantly alter biological activity, including antifungal, antibacterial, and antioxidant effects. [, ]

Q4: How is this compound used in corrosion inhibition?

A4: Certain aryl-substituted Quinoline-2,4(1H,3H)-diones have shown promising results as corrosion inhibitors for mild steel in acidic environments. These compounds act by adsorbing onto the steel surface, forming a protective layer. Notably, 5-(2,4-dihydroxyphenyl)-5,10-dihydropyrimido[4,5-b]this compound (APQD-4) exhibited impressive inhibition efficiency (98.30%) at a low concentration (20 mg L−1). []

Q5: Can this compound derivatives be used as ligands?

A5: Yes, Quinoline-2,4(1H,3H)-diones can function as ligands. Research indicates their potential as potent and selective ligands for the Cannabinoid Type 2 Receptor (CB2R). The position of substituents on the this compound core influences their agonist or antagonist activity. []

Q6: What types of reactions can this compound undergo?

A6: Quinoline-2,4(1H,3H)-diones are versatile building blocks in organic synthesis. They can undergo nucleophilic addition at the 5-position, leading to 5,10-dihydropyrimido[4,5-b]this compound derivatives. [] Furthermore, they are susceptible to radical addition/cyclization cascades, yielding diversely functionalized derivatives. [, , , , , ]

Q7: How are this compound derivatives synthesized?

A7: Several synthetic routes have been developed, including:

- Reaction of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides followed by cyclization. [, ]

- Oxidative radical addition/cyclization cascades of o-cyanoarylacrylamides with various reagents like α-keto acids, aldehydes, magnesium nitrate hexahydrate, and phosphine oxides. [, , , ]

- Copper-catalyzed cascade addition/cyclization of o-cyanoarylacrylamide with phosphonates. []

- Visible-light-promoted transition-metal-free perfluoroalkylation/cyclization reactions. []

Q8: How is computational chemistry used to study this compound derivatives?

A8: Computational methods, such as molecular dynamics simulations and quantum chemical calculations, provide valuable insights into the corrosion inhibition mechanisms of Quinoline-2,4(1H,3H)-diones by analyzing their adsorption characteristics on metal surfaces. [] Additionally, docking simulations and 3D-QSAR models, using tools like CoMFA, aid in understanding the binding interactions of these derivatives with target proteins like CB2R, guiding further design and modification for improved potency and selectivity. []

Q9: What are some key Structure-Activity Relationship (SAR) findings for this compound derivatives?

A9: Research has shown that:

- Substitutions at the C5 or C8 positions of Quinoline-2,4(1H,3H)-diones tend to exhibit CB2R agonist activity, while C6 or C7 substitutions lead to antagonist behavior. []

- Introduction of a propargyl group on the quinolone nitrogen atom allows further derivatization via click chemistry, enabling the synthesis of bis(1,2,3-triazole) functionalized derivatives. []

- Specific substitutions, like the introduction of nitro groups, can enhance the antimicrobial properties of these compounds. []

Q10: What biological activities have been reported for this compound derivatives?

A10: this compound derivatives display a range of biological activities, including:

- Cannabinoid receptor modulation: They act as agonists or antagonists for CB2R, with potential applications in treating inflammatory diseases. []

- Antimicrobial activity: Some derivatives exhibit potent antibacterial and antifungal effects. [, , ]

- Antioxidant activity: Certain structural modifications enhance their radical scavenging abilities. []

- Anticancer activity: Studies show promising in vitro anti-lymphoma and cervical carcinoma activity for specific 3-perfluoroalkylated thioflavone derivatives. []

Q11: What are some future directions for research on this compound?

A11: Future research could focus on:

- Optimizing the structure of this compound-based CB2R ligands to improve their potency, selectivity, and pharmacokinetic properties for potential therapeutic use. []

- Exploring the potential of these derivatives as anticancer agents, investigating their mechanisms of action and efficacy against various cancer cell lines. []

- Developing environmentally friendly synthetic routes and exploring their biodegradability to minimize ecological impact. [, ]

- Investigating their potential in material science, particularly as building blocks for advanced materials with tailored properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

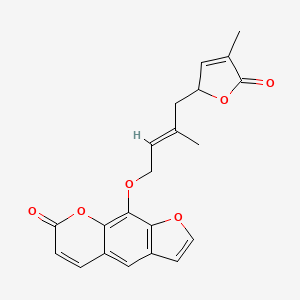

![3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone](/img/structure/B1231685.png)

![N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)

![{3,3',3''-[5-(2-amino-2-oxoethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentaazaheptacyclo[19.5.1.1(3,6).1(8,11).1(16,19).0(1,23).0(10,15)]triaconta-6(30),9,15,19,21(27)-pentaene-4,17,22-triyl-kappa(4)N(9),N(27),N(28),N(30)]tripropanoato}nickel](/img/structure/B1231687.png)